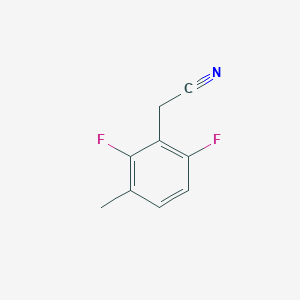

2,6-Difluoro-3-Methylphenylacetonitrile

Description

Systematic Nomenclature and CAS Registry Verification (261944-04-1)

The compound this compound represents a substituted phenylacetonitrile derivative with specific halogen and methyl substitution patterns on the aromatic ring. According to chemical registry databases, this compound is officially registered under Chemical Abstracts Service number 261944-04-1. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2-(2,6-difluoro-3-methylphenyl)acetonitrile, reflecting the precise positioning of functional groups relative to the acetonitrile moiety.

The molecular formula C9H7F2N establishes the fundamental composition, with a molecular weight of 167.15 to 167.16 grams per mole across various database sources. Alternative nomenclature systems recognize this compound through several synonyms, including benzeneacetonitrile, 2,6-difluoro-3-methyl- and 2,6-difluoro-3-methylbenzyl cyanide. The standardized naming convention emphasizes the acetonitrile functional group as the primary structural feature, with the substituted phenyl ring serving as the principal substituent.

Database verification reveals consistent registration across multiple chemical information systems, including PubChem compound identification number 119009423 and Material Safety Data Sheet documentation number MFCD01631337. This comprehensive registry documentation ensures accurate identification and prevents confusion with structurally similar compounds that may possess different substitution patterns or functional group arrangements.

The Chemical Abstracts Service registry maintains detailed structural information that confirms the precise atomic connectivity and stereochemical relationships within the molecule. The registry data establishes this compound as a distinct chemical entity separate from other fluorinated methylphenylacetonitrile isomers, such as 2-(2,3-difluoro-6-methylphenyl)acetonitrile or 2-(2,3-difluoro-4-methylphenyl)acetonitrile, which possess different fluorine positioning patterns.

Molecular Architecture: X-Ray Crystallographic Studies and Conformational Analysis

The molecular architecture of this compound exhibits distinctive structural features arising from the specific arrangement of fluorine atoms and the methyl group on the aromatic ring. Computational analysis reveals critical geometric parameters that influence the compound's chemical behavior and intermolecular interactions. The predicted boiling point of 229.7 ± 35.0 degrees Celsius and density of 1.191 ± 0.06 grams per cubic centimeter provide insights into the molecular packing efficiency and intermolecular forces.

Conformational analysis demonstrates that the acetonitrile side chain adopts preferential orientations relative to the substituted aromatic ring. The presence of fluorine atoms at the ortho positions (2,6) creates significant electronic effects that influence the rotational barriers around the carbon-carbon bond connecting the acetonitrile group to the aromatic system. These electronic influences arise from the strong electron-withdrawing nature of fluorine atoms, which modify the electron density distribution throughout the molecular framework.

Research on related phenylacetonitrile compounds reveals important conformational principles applicable to this system. Studies of monocyclic and bicyclic arylacetonitriles demonstrate that substitution patterns significantly influence molecular geometry and conformational preferences. The investigation of similar compounds shows that aromatic nitriles can exist in multiple conformational states, with energy barriers determining the population distributions of different rotamers.

The molecular architecture exhibits characteristic features associated with fluorinated aromatic systems, including shortened carbon-fluorine bonds and modified aromatic ring geometry. The presence of the methyl group at the meta position (3) relative to one fluorine atom creates an asymmetric substitution pattern that influences the overall molecular symmetry and potential for intermolecular association. This asymmetry becomes particularly significant when considering crystal packing arrangements and solid-state properties.

Computational modeling studies provide detailed insights into the three-dimensional structure, revealing bond lengths, bond angles, and torsional angles that define the molecular geometry. The acetonitrile moiety maintains linear geometry consistent with the sp hybridization of the nitrile carbon, while the aromatic ring exhibits slight deviations from perfect planarity due to the bulky substituents and electronic effects of the fluorine atoms.

Comparative Analysis of Ortho/Meta/Para Fluoromethyl Substitution Patterns

Comprehensive comparative analysis of fluoromethyl substitution patterns reveals significant differences in chemical properties and structural characteristics among various isomeric forms. The this compound structure represents one specific pattern among several possible arrangements of fluorine atoms and methyl groups on the phenylacetonitrile framework. Comparison with related compounds provides crucial insights into structure-property relationships and substitution effects.

| Compound | Molecular Formula | Molecular Weight | Fluorine Positions | Methyl Position | CAS Number |

|---|---|---|---|---|---|

| This compound | C9H7F2N | 167.15 | 2,6 | 3 | 261944-04-1 |

| 2,3-Difluoro-6-methylphenylacetonitrile | C9H7F2N | 167.15 | 2,3 | 6 | - |

| 2,3-Difluoro-4-methylphenylacetonitrile | C9H7F2N | 167.15 | 2,3 | 4 | - |

| 4-Fluoro-3-methylphenylacetonitrile | C9H8FN | 149.16 | 4 | 3 | 1000548-41-3 |

The ortho-substitution pattern in this compound creates unique steric and electronic environments that distinguish it from alternative substitution arrangements. The positioning of fluorine atoms at both ortho positions relative to the acetonitrile attachment point generates significant electronic effects through resonance and inductive mechanisms. These effects influence the electron density distribution within the aromatic system and modify the reactivity of the acetonitrile functional group.

Comparative examination of 2,3-difluoro-6-methylphenylacetonitrile reveals the consequences of adjacent fluorine atom placement. The vicinal fluorine arrangement in the 2,3-substitution pattern creates different electronic and steric effects compared to the 2,6-pattern. The proximity of adjacent fluorine atoms leads to enhanced electron withdrawal and potential conformational restrictions due to steric interactions between the halogen atoms.

Analysis of 4-fluoro-3-methylphenylacetonitrile provides insights into para-substitution effects. This compound, with a single fluorine atom para to the acetonitrile group and a methyl group meta to the acetonitrile moiety, exhibits different physical properties, including a lower molecular weight of 149.16 grams per mole due to the presence of only one fluorine atom. The para-substitution pattern allows for different resonance interactions and electronic communication between the fluorine atom and the acetonitrile group.

The examination of pentafluorophenylacetonitrile offers an extreme example of fluorine substitution effects. This compound, with the molecular formula C8H2F5N and molecular weight of 207.1 grams per mole, demonstrates the cumulative effects of extensive fluorination on molecular properties. The complete fluorination of the aromatic ring creates dramatically different electronic characteristics and physical properties, including significantly higher density (1.61 grams per milliliter) and modified boiling behavior.

Electronic effects analysis reveals that the 2,6-difluoro substitution pattern creates a unique balance between electron withdrawal and steric protection of the acetonitrile group. The symmetrical placement of fluorine atoms provides electronic stabilization while minimizing unfavorable steric interactions that might occur with other substitution patterns. This arrangement optimizes the electronic properties while maintaining reasonable steric accessibility for potential chemical transformations.

Tautomeric Behavior and Resonance Stabilization Effects

The tautomeric behavior and resonance stabilization effects in this compound arise from the complex interplay between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the nitrile functional group. Understanding these electronic interactions provides crucial insights into the compound's stability, reactivity patterns, and potential for structural isomerization under various chemical conditions.

Resonance stabilization analysis reveals multiple contributing structures that influence the overall electronic distribution within the molecule. The nitrile group participates in resonance interactions with the aromatic ring system, creating partial positive character at the nitrile carbon and partial negative character at the nitrogen atom. The presence of fluorine atoms at the 2,6-positions enhances these resonance effects through their strong electron-withdrawing properties, which stabilize negative charge development on the aromatic ring.

Research on related phenylacetonitrile systems demonstrates the importance of tautomeric equilibria in determining chemical behavior. Studies of alpha-formylphenylacetonitrile compounds reveal that aromatic nitriles can undergo enol-keto tautomerization under specific conditions, forming hydroxymethylene derivatives that exist in equilibrium with the parent nitrile structures. The Z-enol tautomer formation involves hydrogen bonding interactions between hydroxyl groups and nitrile nitrogen atoms, creating stabilized cyclic structures.

The electron-withdrawing nature of the fluorine substituents significantly influences tautomeric equilibria by stabilizing negative charge development during tautomerization processes. The 2,6-difluoro substitution pattern creates an electron-deficient aromatic system that favors tautomeric forms with enhanced electron delocalization. This electronic environment contrasts with electron-rich aromatic systems that might favor different tautomeric arrangements or exhibit reduced tautomerization tendencies.

Comparative analysis with difluoroacetonitrile compounds provides additional insights into fluorine effects on nitrile stability. Simple difluoroacetonitrile, with the molecular formula C2HF2N and CAS number 359-12-6, demonstrates how fluorine substitution adjacent to nitrile groups influences electronic properties and chemical reactivity. The geminal difluoro substitution in these simpler systems creates different electronic effects compared to the aromatic difluoro substitution pattern observed in phenylacetonitrile derivatives.

Resonance contributions from the methyl group at the 3-position provide electron density to the aromatic system through hyperconjugation and inductive effects. This electron donation partially counteracts the strong electron withdrawal from the fluorine atoms, creating a balanced electronic environment that influences the compound's overall stability and reactivity. The methyl group's position meta to one fluorine atom and ortho to the other creates asymmetric electronic effects that may influence tautomeric preferences and reaction selectivity.

| Tautomeric Form | Relative Stability | Electronic Characteristics | Structural Features |

|---|---|---|---|

| Nitrile Form | High | Electron-deficient aromatic ring | Linear nitrile geometry |

| Enol Tautomer | Low | Enhanced conjugation | Potential hydrogen bonding |

| Keto Tautomer | Very Low | Disrupted aromaticity | Carbonyl character |

The investigation of tautomeric behavior requires consideration of environmental factors such as solvent polarity, temperature, and pH conditions that might influence equilibrium positions. Polar solvents may stabilize certain tautomeric forms through specific solvation interactions, while nonpolar environments might favor different structural arrangements. The presence of hydrogen bond donors or acceptors in the chemical environment could significantly alter tautomeric equilibria through intermolecular association effects.

Quantum mechanical calculations and spectroscopic studies provide detailed information about the energy differences between potential tautomeric forms and the activation barriers for interconversion processes. These investigations reveal that the parent nitrile form typically represents the most thermodynamically stable structure under normal conditions, with alternative tautomeric arrangements requiring significant energy input for formation and stabilization.

Properties

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRRAKSFMPQZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378918 | |

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-04-1 | |

| Record name | 2,6-Difluoro-3-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common synthetic route to 2,6-difluoro-3-methylphenylacetonitrile involves nucleophilic aromatic substitution (S_NAr) of a halogenated methylbenzyl derivative with cyanide ion. For example, 2,6-difluoro-3-methylbenzyl chloride can be reacted with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions to yield the target nitrile:

$$

\text{C}6\text{H}3\text{F}2(\text{CH}3)\text{CH}2\text{Cl} + \text{NaCN} \rightarrow \text{C}6\text{H}3\text{F}2(\text{CH}3)\text{CH}2\text{CN} + \text{NaCl}

$$

This method benefits from the high nucleophilicity of cyanide and the activation of the aromatic ring by fluorine substituents, which facilitate substitution at the benzylic position. Industrial scale-up often employs continuous flow reactors to optimize heat transfer and mixing, improving yield and reproducibility.

Alpha-Chlorination Followed by Cyanide Displacement

Another approach involves the alpha-chlorination of phenylacetonitrile derivatives followed by nucleophilic displacement. According to a detailed patent process, phenylacetonitriles can be chlorinated at the alpha position using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in the presence of hydrogen chloride gas under controlled temperature (30–60°C) and pressure (0.2–1 MPa) conditions. The reaction is typically conducted without solvent or with inert solvents to maximize production capacity and simplify downstream processing.

For example, benzyl cyanide is converted quantitatively to α,α-dichlorobenzyl cyanide under these conditions. The chlorinated intermediate can then be further transformed to the desired nitrile derivative by substitution or other functional group manipulations.

Direct Cyanation of Fluorinated Aromatic Compounds

In some cases, direct cyanation of fluorinated aromatic compounds is achieved by reacting the corresponding fluorinated aromatic precursors with sodium cyanide in high-boiling solvents like DMF at elevated temperatures (e.g., 150°C) under reflux. This method has been demonstrated in the synthesis of related fluorinated acetonitriles, such as 6-fluoroindole-3-acetonitrile, where the reaction proceeds with moderate to good yields (around 46%) after purification by distillation under reduced pressure.

Preparation of Key Intermediates

The synthesis of this compound often requires the preparation of 2,6-difluoro-3-methylbenzyl precursors. For instance, 2,6-difluoro-3-methylbenzoic acid can be synthesized via lithiation of 2,4-difluorotoluene with n-butyllithium at low temperature (-50°C), followed by carbonation with dry carbon dioxide and acid workup. This intermediate can then be converted to the corresponding benzyl halide or acetonitrile derivative through standard organic transformations.

The alpha-chlorination method provides a robust route to chlorinated intermediates that can be further functionalized, with reaction rates and yields enhanced by conducting the reaction under pressure and controlled temperature.

Nucleophilic substitution using sodium cyanide in DMF is a well-established, reliable method for introducing the nitrile group at the benzylic position of fluorinated aromatic compounds, with the fluorine substituents activating the ring towards substitution.

Direct cyanation at high temperature in DMF is feasible but may require careful purification due to moderate yields and potential side reactions.

The preparation of key fluorinated benzyl intermediates via lithiation and carbonation is efficient and provides high-purity starting materials for subsequent transformations.

The preparation of this compound is effectively achieved through nucleophilic substitution of halogenated benzyl precursors with cyanide, alpha-chlorination of phenylacetonitriles followed by displacement, or direct cyanation of fluorinated aromatics. Each method offers distinct advantages in terms of yield, scalability, and operational complexity. Industrial processes favor solvent-free or continuous flow conditions to optimize production efficiency. The choice of method depends on available starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-Methylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2,6-Difluoro-3-Methylphenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-Methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase electrophilicity at the aromatic ring, but fluorine’s smaller size allows tighter packing in crystals compared to chlorine .

- Steric Effects : The 3-methyl group in the target compound may hinder reactions at the para position, whereas methoxy/ethoxy groups in analogs enhance solubility but introduce competing electronic effects .

Thermal and Stability Profiles

Data gaps exist for the target compound’s melting/boiling points and stability. However:

Biological Activity

Chemical Structure and Properties

2,6-Difluoro-3-Methylphenylacetonitrile, with the molecular formula , is characterized by two fluorine atoms and a methyl group attached to a phenyl ring, along with an acetonitrile group. Its unique structure allows for various chemical reactions and potential biological activities, making it a compound of interest in both chemistry and pharmacology.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,6-difluoro-3-methylbenzyl chloride with sodium cyanide in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions. This method ensures the efficient substitution of the chloride group with the cyanide group, yielding the desired acetonitrile compound. Industrial production follows similar routes but emphasizes high purity and yield through optimized conditions and purification processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitrile group can participate in various chemical reactions that lead to reactive intermediates capable of interacting with biomolecules. The presence of fluorine atoms enhances stability and reactivity, which may influence its biological effects.

Potential Biological Applications

Research has indicated several potential applications for this compound:

- Pharmaceutical Development : Investigated as a pharmaceutical intermediate due to its unique chemical properties.

- Agrochemical Production : Utilized in the synthesis of agrochemicals owing to its reactivity.

- Biological Studies : Explored for interactions with enzymes and receptors, potentially modulating biological pathways.

Chemical Reactivity

This compound undergoes several types of reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like KMnO4. |

| Reduction | Reduction can convert the nitrile group to primary amines using LiAlH4. |

| Substitution | The fluorine atoms can be substituted with other functional groups under basic conditions. |

Comparative Analysis

When compared to similar compounds such as 2,6-Difluorobenzyl cyanide and 3-Methylphenylacetonitrile, this compound exhibits distinct properties due to its unique positioning of functional groups. This positioning can affect its reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Difluoro-3-Methylphenylacetonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, fluorinated benzonitrile derivatives (e.g., 2,6-Difluoro-3-methoxybenzonitrile) are synthesized using meta-substitution strategies, where methoxy or methyl groups are introduced via alkylation or Friedel-Crafts acylation . Precise control of reaction temperature (e.g., 0–6°C for nitrile stability ) and catalysts (e.g., Pd or Cu for cross-coupling) is critical. Post-synthesis purification often involves column chromatography with non-polar solvents.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : NMR identifies fluorine environments (e.g., para/ortho coupling constants), while NMR resolves methyl group signals (~2.5 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~169.13 g/mol, analogous to 2,6-Difluoro-3-methoxybenzonitrile ).

- IR Spectroscopy : A strong C≡N stretch near 2240 cm confirms the nitrile group .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to the meta position. Computational studies (e.g., DFT) predict regioselectivity in reactions like Suzuki-Miyaura coupling. For example, in related trifluorophenylacetonitriles, fluorine substituents reduce electron density at the ortho positions, favoring coupling at the para position . Experimental validation requires monitoring reaction intermediates via LC-MS or in situ IR.

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated phenylacetonitriles?

- Methodological Answer : Discrepancies in NMR shifts or retention times may arise from solvent polarity or impurities. Cross-validate data using:

- Multi-technique analysis : Compare NMR, HPLC, and X-ray crystallography (if crystalline).

- Literature benchmarks : Reference standardized data from NIST or PubChem (e.g., InChIKey: BXVCAGRBLOMHBH for 2,6-Difluoro-3-methoxybenzonitrile ).

- Control experiments : Replicate syntheses under varying conditions (e.g., temperature, catalysts) to isolate variables .

Q. What safety protocols are critical for handling nitrile derivatives like this compound?

- Methodological Answer :

- Toxicity : Classified under Acute Toxicity Category 3 (H301: Toxic if swallowed). Use fume hoods, nitrile gloves, and eye protection .

- Storage : Store at 0–6°C to prevent degradation .

- Emergency measures : For ingestion, do not induce vomiting; seek immediate medical help. For eye contact, rinse with water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.